
1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring, a pyridine ring, and an amino groupThe presence of both pyrrolidine and pyridine rings makes it a versatile scaffold for the development of biologically active molecules .
Méthodes De Préparation
The synthesis of 1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the formation of pyrrolidine-2-carbaldehyde followed by subsequent reactions can lead to the desired compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group and the pyridine ring can participate in substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The amino group and pyridine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds include pyrrolidin-2-one and pyrrolidin-2,5-diones, which also feature the pyrrolidine ring but differ in their functional groups and overall structure. Compared to these compounds, 1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol offers unique properties due to the presence of the pyridine ring and amino group, which can enhance its biological activity and versatility in chemical synthesis .
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-(2-amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H17N3O/c12-6-11(9-2-1-4-13-7-9)14-5-3-10(15)8-14/h1-2,4,7,10-11,15H,3,5-6,8,12H2 |
Clé InChI |
USOBDRAFNZIPFE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1O)C(CN)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


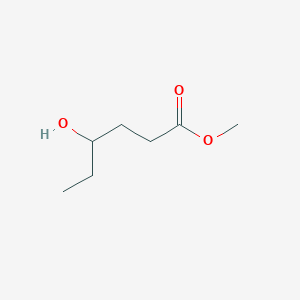
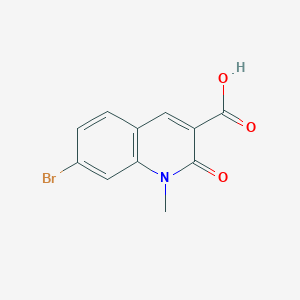
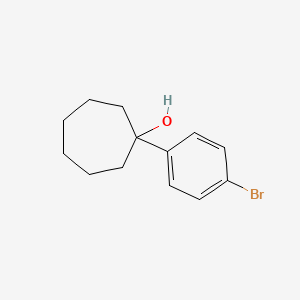
![Benzofuro[3,2-g]quinoline](/img/structure/B14756676.png)
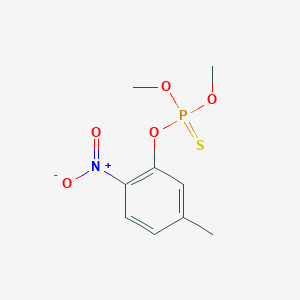
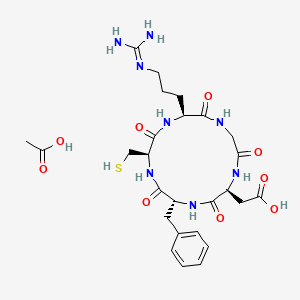
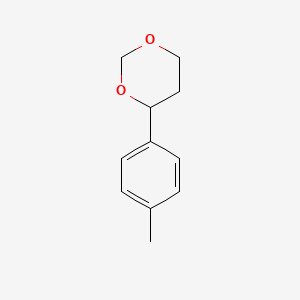
![Naphtho[1,2-g]quinoline](/img/structure/B14756686.png)

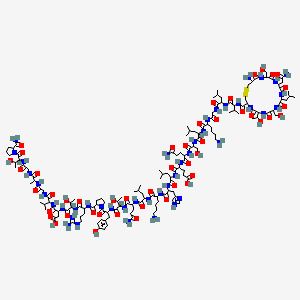
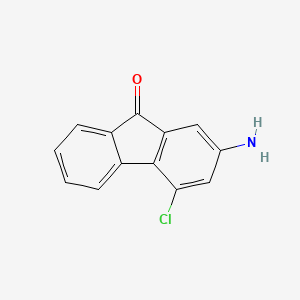
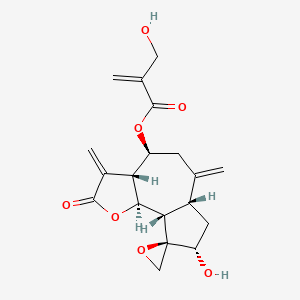
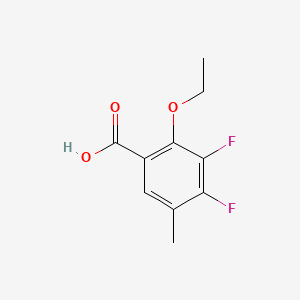
![2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]](/img/structure/B14756730.png)
